molecular formula C6H8ClFN2 B13041296 4-Chloro-3-fluoropyridineHCl

4-Chloro-3-fluoropyridineHCl

Cat. No.: B13041296
M. Wt: 162.59 g/mol
InChI Key: WKRKGLHRPNPRNZ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2FN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by fluorine and chlorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of 4-Chloro-3-fluoropyridine hydrochloride often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring influences its reactivity and binding affinity to various biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-chloropyridine
  • 2-Methyl-4-chloropyridine hydrochloride
  • 5-Bromo-2-fluoropyridine

Uniqueness

4-Chloro-3-fluoropyridine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

2-fluoro-6-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H

InChI Key

WKRKGLHRPNPRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)F.Cl

Origin of Product

United States

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